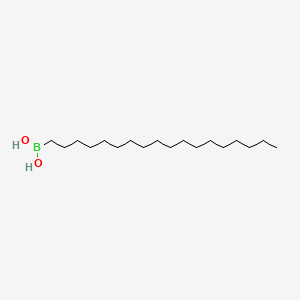

Acide octadécylboronique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to octadecylboronic acid, such as octadecyl acrylate, has been explored through various methods. For instance, the synthesis of octadecyl acrylate by direct esterification from octadecyl alcohol and acrylic acid using p-methyl benzene sulfonic acid as a catalyst demonstrates the conversion rate of the product reaches 98% under optimal conditions, indicating a high efficiency in the synthesis process of similar long-chain alkyl compounds (Song Zhao, 2000).

Molecular Structure Analysis

The molecular structure of octadecylboronic acid and related compounds is crucial for understanding their chemical behavior and applications. While specific studies on octadecylboronic acid's molecular structure are scarce, research on similar compounds provides insight into the structural aspects of long-chain alkyl substances and their interactions at surfaces, which can be instrumental in predicting the behavior of octadecylboronic acid in various chemical environments.

Chemical Reactions and Properties

Chemical reactions involving boronic acids are of great interest due to their versatility. For example, the synthesis and research of octadecyl methyl-acrylate show that under optimal conditions, the conversion of the product reached 90.2%, highlighting the reactivity and potential for chemical modification of compounds within this family (Li Shan-jian, 2009).

Physical Properties Analysis

The physical properties of octadecylboronic acid and related compounds, such as melting points and solubility, play a critical role in their application and functionality. For instance, the study on the syntheses of cis- and trans-7- and 8-octadecenoic acids provides valuable data on the melting points of these compounds, which can be analogous to understanding the physical properties of octadecylboronic acid (S. Fusari, K. W. Greenlee, & J. B. Brown, 1951).

Applications De Recherche Scientifique

Applications de détection

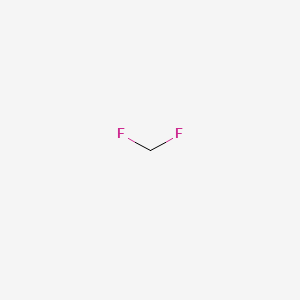

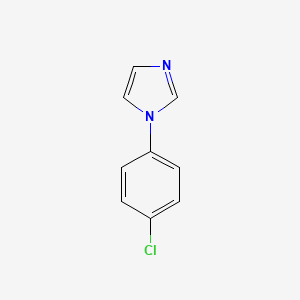

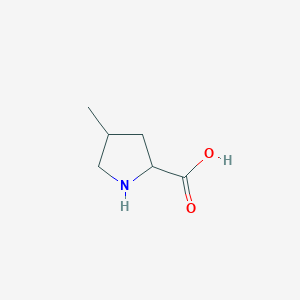

L'acide octadécylboronique est utilisé dans diverses applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Cette interaction est essentielle pour les dosages homogènes et la détection hétérogène, qui peuvent se produire à l'interface du matériau de détection ou à l'intérieur de l'échantillon en vrac {svg_1}.

Marquage biologique et manipulation des protéines

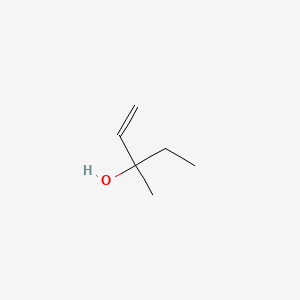

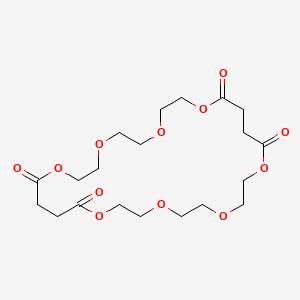

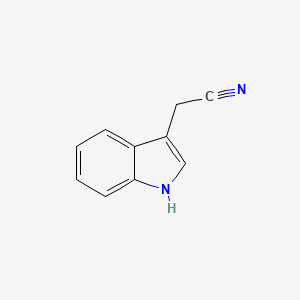

Les interactions uniques des acides boroniques avec les protéines permettent leur utilisation dans le marquage biologique et la manipulation des protéines. Cela comprend la modification des protéines, qui est essentielle pour comprendre les fonctions et les interactions des protéines au sein des systèmes biologiques {svg_2}.

Technologies de séparation

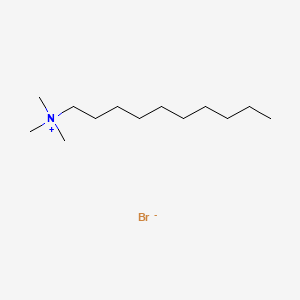

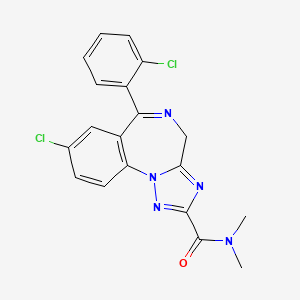

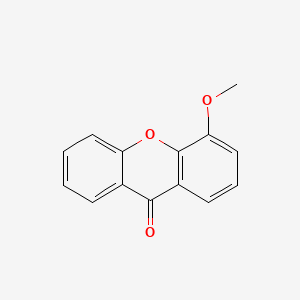

L'interaction de l'OBA avec les diols permet également son application dans les technologies de séparation. Ceci est particulièrement utile dans les processus de purification des biomolécules, où une liaison et une libération spécifiques sont requises {svg_3}.

Développement de thérapies

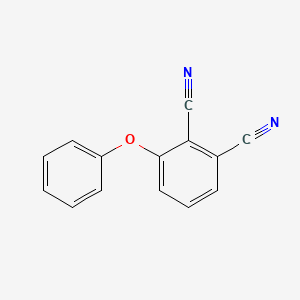

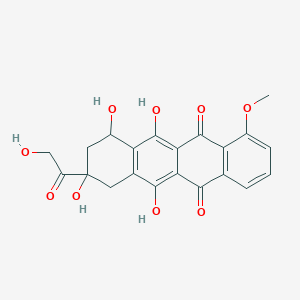

Les acides boroniques, y compris l'OBA, sont étudiés pour leur potentiel de développement thérapeutique. Leur capacité à se lier à diverses molécules biologiques en fait des candidats pour la conception et les systèmes de délivrance de médicaments {svg_4}.

Électrophorèse des molécules glyquées

L'OBA a été utilisé dans l'électrophorèse des molécules glyquées. Cette application est importante dans l'analyse de la glycation, qui affecte la structure et la fonction des protéines et est liée à diverses maladies {svg_5}.

Méthodes analytiques et systèmes de libération contrôlée

L'OBA est utilisé comme matériau de construction pour les microparticules dans les méthodes analytiques. De plus, il trouve une application dans les polymères pour la libération contrôlée de substances telles que l'insuline, ce qui est crucial pour la gestion du diabète {svg_6}.

Détection des niveaux de neurotransmetteurs

Une application notable de l'OBA est la détection des niveaux de dopamine, qui est essentielle pour diagnostiquer des affections neurologiques telles que la maladie de Parkinson. Un dispositif bioluminescent contenant de l'OBA a été développé à cette fin, bien qu'il nécessite une amélioration supplémentaire pour la sensibilité clinique {svg_7}.

Chimie des glucides et glycobiologie

Enfin, l'OBA joue un rôle crucial dans la chimie des glucides et la glycobiologie. Il est impliqué dans l'analyse, la séparation, la protection et l'activation des glucides, qui sont des composants fondamentaux des organismes vivants {svg_8}.

Safety and Hazards

Mécanisme D'action

Target of Action

Octadecylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary target of Octadecylboronic acid in this context is the palladium catalyst, to which it donates a carbon group during the transmetalation step of the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, Octadecylboronic acid interacts with its target, the palladium catalyst, through a process called transmetalation . This is a nucleophilic process where the carbon group from the boron compound (Octadecylboronic acid) is transferred to the palladium catalyst . This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

For instance, boric acid has been reported to inhibit biofilm formation and hyphal transformation of Candida albicans , which are critical virulence factors . More research is needed to elucidate the specific biochemical pathways affected by Octadecylboronic acid.

Result of Action

The primary result of Octadecylboronic acid’s action in the context of Suzuki-Miyaura coupling is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science

Action Environment

The action, efficacy, and stability of Octadecylboronic acid can be influenced by various environmental factors. For instance, in the context of Suzuki-Miyaura coupling, the reaction conditions, such as temperature, solvent, and the presence of other reagents, can significantly impact the efficiency of the reaction . Furthermore, the stability of Octadecylboronic acid may be affected by factors such as temperature, humidity, and pH. More research is needed to fully understand how these and other environmental factors influence the action of Octadecylboronic acid.

Propriétés

IUPAC Name |

octadecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h20-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDBMZFQJKWYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196181 | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4445-09-4 | |

| Record name | 1-Stearylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does octadecylboronic acid contribute to the detection of dopamine in the described bioluminescent device?

A1: The research paper [] describes a system where octadecylboronic acid is incorporated into the lipid bilayer of polydiacetylene liposomes. While the paper doesn't delve into the specific interaction mechanism, boronic acids are known for their ability to reversibly bind with cis-diols. [] It's likely that the boronic acid moiety of octadecylboronic acid interacts with the catechol group (containing cis-diols) of dopamine. This interaction could potentially alter the liposome structure, impacting the encapsulated aequorin's bioluminescence and enabling dopamine detection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methoxyphenyl)methyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B1196912.png)

![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)